3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene
Overview
Description
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene typically involves the introduction of fluorine and iodine atoms into a butene framework. One common method involves the reaction of a suitable butene precursor with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the reactive and potentially hazardous fluorine and iodine reagents. The production process must ensure high purity and yield of the desired compound while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines, often under mild to moderate conditions.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and nucleophiles like water or alcohols can be used under controlled conditions.
Oxidation and Reduction Reactions: Oxidizing agents like peroxides and reducing agents such as metal hydrides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or functionalized derivatives, while addition reactions can produce saturated or unsaturated compounds with new functional groups.
Scientific Research Applications
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: Investigated for its potential use in biological studies, particularly in the development of fluorinated biomolecules and probes.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved properties.
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The iodine atom may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-butanol: Similar in structure but with a hydroxyl group instead of an iodine atom.
4-Fluoro-3-trifluoromethyl-aniline: Contains a trifluoromethyl group and a fluorine atom on an aromatic ring, differing in structure and reactivity.
Uniqueness
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene is unique due to the combination of multiple fluorine atoms and an iodine atom on a butene backbone. This unique structure imparts distinct chemical properties, such as high reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(E)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIHFHRTEHLZRU-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F7I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896739 | |
Record name | (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24716-84-5 | |
Record name | (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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